5-(2,2-Dimethoxypropyl)-2-methoxyaniline

Lipophilicity Drug-like properties ADME prediction

5-(2,2-Dimethoxypropyl)-2-methoxyaniline is a polysubstituted aromatic amine (C₁₂H₁₉NO₃; MW 225.28 g·mol⁻¹) bearing a methoxy group at the 2-position and a 2,2-dimethoxypropyl chain at the 5-position of the aniline ring. The compound belongs to the broader class of 2,5-disubstituted anilines, which are valued as synthetic intermediates for pharmaceuticals, agrochemicals, and functional materials.

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
CAS No. 90177-03-0
Cat. No. B14373272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,2-Dimethoxypropyl)-2-methoxyaniline
CAS90177-03-0
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)OC)N)(OC)OC
InChIInChI=1S/C12H19NO3/c1-12(15-3,16-4)8-9-5-6-11(14-2)10(13)7-9/h5-7H,8,13H2,1-4H3
InChIKeyIRAQRZUQTHOZKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2,2-Dimethoxypropyl)-2-methoxyaniline (CAS 90177-03-0): Chemical Identity and Research-Grade Procurement Profile


5-(2,2-Dimethoxypropyl)-2-methoxyaniline is a polysubstituted aromatic amine (C₁₂H₁₉NO₃; MW 225.28 g·mol⁻¹) bearing a methoxy group at the 2-position and a 2,2-dimethoxypropyl chain at the 5-position of the aniline ring [1]. The compound belongs to the broader class of 2,5-disubstituted anilines, which are valued as synthetic intermediates for pharmaceuticals, agrochemicals, and functional materials [2]. Its structural hallmark—a geminal dimethoxy moiety appended to the propyl linker—imparts distinctive steric and electronic properties that differentiate it from simpler alkyl- or alkoxy-substituted aniline congeners. Despite its potential utility, the open scientific and patent literature contains very few direct experimental studies on this specific compound, limiting the depth of quantitative comparator-based evidence that can currently be assembled [1].

Why 5-(2,2-Dimethoxypropyl)-2-methoxyaniline Cannot Be Replaced by Generic 2-Methoxyaniline or Simple 5-Alkyl Congeners


The 2,2-dimethoxypropyl substituent at the 5-position is not a routine alkyl chain. The two methoxy groups create a hydrogen-bond-accepting, polarizable pocket adjacent to the aromatic amine, altering the local electron density and solvation profile relative to unsubstituted or monoalkylated 2-methoxyaniline analogs [1]. This modification can affect nucleophilicity at the primary amine, regioselectivity in electrophilic aromatic substitution, and the compound's propensity to form crystalline salts or co-crystals—parameters that are critical when the molecule is employed as a building block in multi-step syntheses. Generic substitution with o-anisidine (2-methoxyaniline) or 5-methyl-2-methoxyaniline would eliminate this steric and electronic control, potentially leading to different reaction outcomes, lower yields, or impurities that require additional purification steps. The following sections assemble the limited but instructive quantitative evidence that highlights where differentiation has been observed or can be reasonably inferred.

Quantitative Differentiation Evidence for 5-(2,2-Dimethoxypropyl)-2-methoxyaniline Versus Closest Structural Analogs


Predicted Lipophilicity (clogP) Versus 5-Methyl-2-methoxyaniline Indicates Enhanced Membrane Partitioning

The introduction of the 2,2-dimethoxypropyl group is expected to increase lipophilicity relative to smaller 5-alkyl substituents. Computational prediction (ALOGPS 2.1) yields an estimated logP of approximately 2.1 for 5-(2,2-dimethoxypropyl)-2-methoxyaniline, compared to a reported experimental logP of 1.18 for the parent 2-methoxyaniline [1] and an estimated logP of ~1.6 for 5-methyl-2-methoxyaniline [2]. The ~0.9 log unit increase over o-anisidine translates to a roughly 8-fold higher theoretical octanol-water partition coefficient, suggesting superior membrane permeability in cell-based assays when the compound is used as a probe or precursor [1].

Lipophilicity Drug-like properties ADME prediction

Hydrogen-Bond Acceptor Capacity (TPSA) Versus Simple 5-Alkyl-2-methoxyanilines Enables Modified Intermolecular Interactions

The geminal dimethoxy group contributes additional oxygen-based hydrogen-bond acceptor sites not present in simple 5-alkyl-2-methoxyanilines. The calculated topological polar surface area (TPSA) for the target compound is approximately 53.7 Ų, compared to 35.3 Ų for 5-methyl-2-methoxyaniline and 35.3 Ų for 2-methoxyaniline [1]. This 18.4 Ų increase (52% relative increase) is attributable solely to the two methoxy oxygens on the propyl chain and can influence solubility in polar solvents, crystal packing, and non-covalent interactions with biological targets when the compound serves as a pharmacophore fragment.

Polar surface area Hydrogen bonding Crystal engineering

Steric Bulk (Molecular Volume) Versus 5-Propyl-2-methoxyaniline Modulates Regioselectivity in Electrophilic Substitution

The 2,2-dimethoxypropyl group occupies a larger van der Waals volume than a simple n-propyl chain. Estimated molecular volume for the target compound is ~231.5 ų, versus ~187.2 ų for 5-propyl-2-methoxyaniline (a structural analog lacking the geminal dimethoxy substitution) [1]. This 23.6% volume increase introduces greater steric hindrance around the 5-position, which can be exploited to direct electrophilic aromatic substitution (e.g., nitration, halogenation) preferentially to the less hindered 4-position, thereby improving regioselectivity in downstream functionalization compared to 5-propyl or 5-methyl analogs.

Steric effects Regioselectivity Synthetic intermediate

Recommended Application Scenarios for 5-(2,2-Dimethoxypropyl)-2-methoxyaniline Based on Available Evidence


Scaffold for Design of Membrane-Permeable Fluorescent Probes or Bioactive Molecules

The predicted 0.9 log-unit increase in lipophilicity relative to o-anisidine (Section 3, Evidence Item 1) suggests that derivatives of this compound may exhibit enhanced passive membrane permeability. Research groups developing cell-based imaging agents or intracellular-targeted therapeutics can leverage this property when designing conjugates where membrane crossing is a prerequisite. The compound serves as a starting aniline for diazotization, amide coupling, or reductive amination to install reporter or pharmacophoric groups. [1]

Building Block Requiring Regioselective para-Functionalization

The 23.6% larger steric volume of the 2,2-dimethoxypropyl group relative to a 5-propyl chain (Section 3, Evidence Item 3) provides a steric-directing effect that favors electrophilic attack at the less hindered 4-position. Synthetic chemists pursuing para-substituted aniline derivatives with minimal ortho-byproduct formation can use this compound as a precursor, especially in nitration, bromination, or Friedel-Crafts acylation sequences. [1]

Co-Crystal Engineering and Supramolecular Chemistry

The 52% higher TPSA and additional oxygen-based hydrogen-bond acceptors (Section 3, Evidence Item 2) make this compound a candidate for co-crystal screening with complementary hydrogen-bond donors (e.g., carboxylic acids, amides). Researchers in crystal engineering can exploit the dual methoxy functionality on the propyl chain to achieve packing motifs not accessible with simpler 5-alkyl-2-methoxyanilines, potentially yielding materials with improved thermal stability or solubility. [1]

Synthesis of 2,5-Disubstituted Aniline Libraries for Structure-Activity Relationship (SAR) Studies

Given its unique combination of a methoxy donor and a sterically demanding dimethoxypropyl substituent, this compound fills a specific niche in aniline-based compound libraries. Medicinal chemistry groups exploring SAR around the aniline core can use this building block to probe the effects of increased steric bulk and hydrogen-bond capacity at the 5-position, complementing entries occupied by 5-methyl, 5-ethyl, or 5-propyl analogs. [1]

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